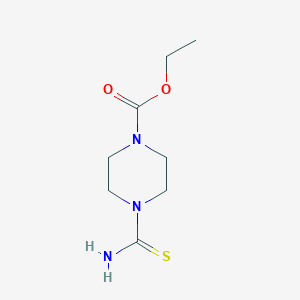
ethyl 4-carbamothioylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-carbamothioylpiperazine-1-carboxylate is a chemical compound with the molecular formula C7H14N2O2S It is known for its unique structure, which includes a piperazine ring substituted with a thiocarbamoyl group and an ethyl ester group
Méthodes De Préparation
The synthesis of ethyl 4-carbamothioylpiperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and thiourea. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Reaction of Piperazine with Ethyl Chloroformate: Piperazine is reacted with ethyl chloroformate in the presence of a base to form the ethyl ester derivative.
Addition of Thiourea: Thiourea is then added to the reaction mixture to introduce the thiocarbamoyl group.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
ethyl 4-carbamothioylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ethyl 4-carbamothioylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 4-carbamothioylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiocarbamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
ethyl 4-carbamothioylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-piperazinecarboxylate: This compound lacks the thiocarbamoyl group and has different chemical and biological properties.
1-Ethoxycarbonylpiperazine: Similar to ethyl 1-piperazinecarboxylate but with an ethoxycarbonyl group instead of a thiocarbamoyl group.
Piperazine-1-carboxylic acid ethyl ester: Another related compound with different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
19553-02-7 |
|---|---|
Formule moléculaire |
C8H15N3O2S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
ethyl 4-carbamothioylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H15N3O2S/c1-2-13-8(12)11-5-3-10(4-6-11)7(9)14/h2-6H2,1H3,(H2,9,14) |
Clé InChI |
SSNMQYMVJCCSHM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
SMILES isomérique |
CCOC(=O)N1CCN(CC1)C(=N)S |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=S)N |
Key on ui other cas no. |
19553-02-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















